molecular formula C13H26N2O4 B4027529 NN'-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE

NN'-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE

Cat. No.: B4027529
M. Wt: 274.36 g/mol
InChI Key: DUNNILLHIMSPSA-UHFFFAOYSA-N
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Description

NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE is an organic compound with the molecular formula C13H26N2O4 It is a diamide derivative, characterized by the presence of two amide groups attached to a pentane backbone, with methoxypropyl substituents

Preparation Methods

The synthesis of NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE typically involves a multi-step process. One common method includes the following steps:

    Oxidation of diethylene glycol: to prepare diglycolic acid.

    Dehydration of diglycolic acid: to form diglycolic anhydride.

    Reaction of diglycolic anhydride with diamine: to yield a mono-substituted amide.

    Further substitution of the mono-amide: to produce the desired diamide.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxypropyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing processes such as metal ion transport, enzyme activity, and cellular signaling. The specific molecular targets and pathways depend on the metal ion involved and the biological context .

Comparison with Similar Compounds

NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE can be compared with other diamide derivatives, such as:

  • N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA)
  • N,N,N’,N’-tetra-(2-methylpropyl)-3-oxa-pentanediamide (TMPOPDA)
  • N,N,N’,N’-tetra-hexyl-3-oxa-pentanediamide (THOPDA)
  • N,N,N’,N’-tetra-(2-ethylhexyl)-3-oxa-pentanediamide (TEHOPDA)

What sets NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE apart is its methoxypropyl substituents, which confer unique chemical properties such as increased solubility in organic solvents and enhanced ability to form stable complexes with metal ions .

Properties

IUPAC Name

N,N'-bis(3-methoxypropyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-18-10-4-8-14-12(16)6-3-7-13(17)15-9-5-11-19-2/h3-11H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNILLHIMSPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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